Defibrotide sodium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFIPVDEINBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118915-78-8, 83712-60-1 | |
| Record name | STA-1474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defibrotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STA-1474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Defibrotide Action
Endothelial Cell Protection and Modulation
Defibrotide demonstrates a profound ability to protect and modulate endothelial cells, which are key regulators of vascular function. Its actions range from preserving the normal, quiescent state of the endothelium to actively shielding it from a variety of stressors and injuries.
Preservation of Endothelial Homeostasis
Defibrotide plays a significant role in maintaining endothelial homeostasis, the physiological state in which the endothelium actively regulates vascular tone, permeability, and inflammation. It achieves this by influencing several key cellular pathways and processes. The interaction of defibrotide with the endothelial cell membrane is a critical initiating event, leading to downstream effects that collectively preserve a healthy endothelial phenotype. This includes promoting the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which contributes to the maintenance of blood fluidity and the prevention of inappropriate clot formation.
Protection Against Cellular Injury and Stressors
A hallmark of defibrotide's mechanism is its capacity to protect endothelial cells from a wide array of injurious stimuli. pediatriconcall.com Preclinical studies have consistently shown that defibrotide can shield these cells from damage induced by chemotherapy, radiation, tumor necrosis factor-alpha (TNF-α), serum starvation, and perfusion-related stress. pediatriconcall.comresearchgate.net This protective effect is mediated, in part, by its ability to inhibit caspase-8, a key enzyme in the apoptotic pathway, thereby preventing programmed cell death of endothelial cells exposed to harmful agents. researchgate.net Furthermore, defibrotide has been shown to mitigate endothelial damage by downregulating inflammatory pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, and by modulating the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression in response to cellular stress. pediatriconcall.com
Modulation of Endothelial Cell Activation
Endothelial cell activation is a critical early step in the inflammatory response and in the pathogenesis of various vascular disorders. Defibrotide effectively modulates this process, preventing the endothelium from shifting to a pro-inflammatory and pro-thrombotic state. It achieves this by downregulating the expression of key adhesion molecules on the endothelial cell surface, including E-selectin, P-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). By reducing the expression of these molecules, defibrotide hinders the adhesion and transmigration of leukocytes, a crucial step in the inflammatory cascade. Research has shown that pre-incubation of endothelial cells with defibrotide can significantly attenuate the activation induced by inflammatory stimuli like lipopolysaccharide (LPS).
| Protective and Modulatory Effects of Defibrotide on Endothelial Cells | Mechanism of Action | Key Molecules and Pathways Involved |
| Preservation of Homeostasis | Promotes a quiescent, anti-thrombotic endothelial phenotype. | Increased Prostacyclin (PGI2) production. |
| Protection Against Injury | Shields endothelial cells from various stressors and prevents apoptosis. | Inhibition of Caspase-8; Downregulation of p38 MAPK pathway; Modulation of Histone Deacetylases (HDACs). |
| Modulation of Activation | Reduces the expression of adhesion molecules, limiting leukocyte adhesion and inflammation. | Decreased expression of E-selectin, P-selectin, ICAM-1, and VCAM-1. |
Modulation of Coagulation and Fibrinolysis at the Endothelial Interface
Defibrotide plays a crucial role in restoring the delicate balance between coagulation and fibrinolysis, which is often disrupted at the site of endothelial injury. It exerts its effects by modulating the expression of key regulatory proteins on the endothelial cell surface, thereby promoting a profibrinolytic and antithrombotic environment. pediatriconcall.comdefitelio.com
Enhancement of Tissue Plasminogen Activator (tPA) and Thrombomodulin (TM) Expression
Defibrotide has been shown to increase the expression of tissue plasminogen activator (tPA), a critical enzyme that converts plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin (B1330869) clots. pediatriconcall.comresearchgate.net By upregulating tPA, defibrotide enhances the endogenous fibrinolytic capacity of the endothelium. pediatriconcall.com
Furthermore, defibrotide stimulates the expression of thrombomodulin (TM) on the surface of endothelial cells in a dose-dependent manner. nih.govthieme-connect.com Thrombomodulin is a key anticoagulant protein that binds to thrombin, changing its substrate specificity from procoagulant to anticoagulant by activating protein C. This activated protein C, in turn, inactivates factors Va and VIIIa, thereby downregulating the coagulation cascade. Studies have demonstrated that incubation of human umbilical vein endothelial cells with defibrotide leads to a significant increase in both the activity and the amount of thrombomodulin on the cell surface, as well as an increase in thrombomodulin mRNA levels within the cells. nih.govthieme-connect.com
Reduction of Plasminogen Activator Inhibitor-1 (PAI-1) and von Willebrand Factor (vWF) Expression
Defibrotide also reduces the expression of von Willebrand factor (vWF), a large multimeric glycoprotein (B1211001) that plays a crucial role in platelet adhesion and aggregation at sites of vascular injury. pediatriconcall.comresearchgate.net By decreasing the expression and release of vWF from endothelial cells, defibrotide can limit the initial steps of thrombus formation. researchgate.net This effect has been observed in studies where defibrotide prevented the increased expression of vWF on the extracellular matrix of endothelial cells exposed to inflammatory stimuli. nih.gov
| Effect of Defibrotide on Coagulation and Fibrinolytic Factors | Direction of Change | Functional Consequence |
| Tissue Plasminogen Activator (tPA) | Increase | Enhanced Fibrinolysis |
| Thrombomodulin (TM) | Increase | Enhanced Anticoagulation |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Decrease | Enhanced Fibrinolysis |
| von Willebrand Factor (vWF) | Decrease | Reduced Platelet Adhesion and Aggregation |
Stimulation of Plasmin Activity and Fibrin Clot Hydrolysis
Defibrotide has been shown to possess profibrinolytic properties by enhancing the enzymatic activity of plasmin, a key enzyme in the breakdown of fibrin clots. researchgate.net This serine protease plays a crucial role in fibrinolysis by degrading fibrin, the main protein component of blood clots. researchgate.netyoutube.com Studies have demonstrated that defibrotide increases the ability of plasmin to hydrolyze its substrate in a dose-dependent manner. researchgate.net This effect is not due to the direct conversion of plasminogen to plasmin by defibrotide, but rather an enhancement of plasmin's inherent activity. researchgate.net
The table below summarizes the effect of defibrotide on key factors involved in fibrinolysis.
| Factor | Function | Effect of Defibrotide |
| Plasmin | Degrades fibrin clots | Enhances enzymatic activity researchgate.net |
| Tissue Plasminogen Activator (t-PA) | Catalyzes the conversion of plasminogen to plasmin | Increases expression defitelio.comnih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Reduces fibrinolysis | Decreases expression researchgate.netdefitelio.com |
Regulation of Tissue Factor (TF) and Tissue Factor Pathway Inhibitor (TFPI)
Defibrotide plays a role in regulating the extrinsic pathway of coagulation by influencing Tissue Factor (TF) and its endogenous inhibitor, Tissue Factor Pathway Inhibitor (TFPI). nih.govnih.gov Tissue Factor is the primary initiator of the coagulation cascade upon vascular injury. wustl.edu Defibrotide has been shown to reduce levels of TF, thereby helping to restore the thrombo-fibrinolytic balance. nih.gov
Furthermore, studies have demonstrated that defibrotide can induce the release of TFPI. nih.gov TFPI is a critical regulator of the initiation phase of coagulation, exerting its anticoagulant effect by inhibiting Factor Xa and the TF-Factor VIIa complex. wustl.edunih.govnovonordisk.com Research in healthy volunteers has shown that intravenous administration of defibrotide leads to a significant increase in plasma TFPI levels. nih.gov This release of TFPI is a key mechanism contributing to the antithrombotic activity of defibrotide. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Defibrotide exhibits significant anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic effects in conditions involving endothelial injury and inflammation. nih.gov Its mechanism of action involves modulating various components of the inflammatory cascade, from signaling pathways within cells to the interaction between leukocytes and the endothelium. nih.govnih.gov
Clinical and preclinical studies have shown that defibrotide can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, while increasing the levels of anti-inflammatory cytokines like IL-10. nih.govfrontiersin.org This modulation of the cytokine profile helps to quell the inflammatory response at the site of endothelial damage. nih.gov
Attenuation of Inflammatory Signaling Pathways (e.g., p38 MAPK, HDACs)
At the molecular level, defibrotide has been shown to attenuate key inflammatory signaling pathways. One of the well-documented effects is the reduction of p38 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov The p38 MAPK pathway is a critical regulator of cellular responses to environmental stress and inflammation, and its activation leads to the production of pro-inflammatory cytokines. nih.govnih.gov By inhibiting the phosphorylation and subsequent activation of p38 MAPK, defibrotide can suppress the downstream inflammatory cascade. nih.gov
While the direct effects of defibrotide on histone deacetylases (HDACs) are less characterized in the provided literature, HDACs are known to be involved in the regulation of inflammatory gene expression. frontiersin.org Given defibrotide's broad anti-inflammatory profile, interference with such epigenetic regulators could be a potential area for further investigation.
Regulation of Adhesion Molecules (ICAM-1, VCAM-1, Selectins)
A crucial aspect of defibrotide's anti-inflammatory action is its ability to down-regulate the expression of endothelial adhesion molecules. carm.esnih.gov In response to inflammatory stimuli, endothelial cells upregulate adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and P-selectin. nih.govfrontiersin.orgnih.gov These molecules are instrumental in the recruitment and attachment of leukocytes to the endothelium, a critical step in the inflammatory process. frontiersin.org
In vitro and in vivo studies have consistently demonstrated that defibrotide significantly reduces the expression of these key adhesion molecules on endothelial cells that have been activated by inflammatory conditions. nih.govcarm.esnih.gov This down-regulation of adhesion molecules directly impedes the ability of leukocytes to adhere to the vessel wall. nih.gov
The table below summarizes the effect of defibrotide on key adhesion molecules.
| Adhesion Molecule | Role in Inflammation | Effect of Defibrotide |
| ICAM-1 | Mediates firm adhesion of leukocytes | Decreases expression nih.govcarm.esnih.gov |
| VCAM-1 | Mediates firm adhesion of leukocytes | Decreases expression nih.govcarm.esnih.gov |
| E-selectin | Mediates initial tethering and rolling of leukocytes | Decreases expression frontiersin.orgcarm.esnih.gov |
| P-selectin | Mediates initial tethering and rolling of leukocytes | Decreases expression frontiersin.orgcarm.esnih.gov |
Modulation of Leukocyte-Endothelial Interactions
By down-regulating the expression of adhesion molecules, defibrotide effectively modulates the interaction between leukocytes and the endothelium. nih.govcarm.es This interaction is a fundamental component of the inflammatory response, involving the rolling, firm adhesion, and subsequent transmigration of leukocytes from the bloodstream into the surrounding tissues. carm.esnih.gov
Mechanistic studies have revealed that defibrotide inhibits peripheral blood leukocyte transendothelial migration. carm.esnih.gov This is achieved by interfering with the sequential cascade of events that govern leukocyte trafficking. carm.es The reduced expression of selectins diminishes the initial tethering and rolling of leukocytes along the endothelial surface, while the decreased levels of ICAM-1 and VCAM-1 impair their firm adhesion. nih.gov This ultimately leads to a reduction in leukocyte infiltration into tissues, thereby mitigating inflammation and tissue damage. nih.gov
Impact on Reactive Oxygen Species and Nitric Oxide Generation
Defibrotide also appears to influence the balance of reactive oxygen species (ROS) and nitric oxide (NO), two critical signaling molecules involved in endothelial function and inflammation. nih.govnih.gov While the provided literature offers more detail on other mechanisms, it is suggested that defibrotide can increase the production of NO. nih.govnih.gov Nitric oxide is a potent vasodilator and plays a role in inhibiting platelet aggregation and leukocyte adhesion, contributing to the maintenance of vascular homeostasis. nih.gov
The protective effects of defibrotide on endothelial cells may also involve the modulation of ROS. Excessive production of ROS can lead to oxidative stress, endothelial dysfunction, and a pro-inflammatory state. By potentially influencing pathways that generate or scavenge ROS, defibrotide may further contribute to its endothelial-protective and anti-inflammatory effects. nih.gov
Suppression of Heparanase Expression and Activity
Defibrotide has been shown to exert a significant inhibitory effect on heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate (B86663) proteoglycans, key components of the extracellular matrix and basement membranes. This action is crucial, as heparanase activity is closely linked to processes of cell invasion, angiogenesis, and tumor metastasis. Research demonstrates that Defibrotide's mechanism in this regard is twofold: it downregulates the expression of the heparanase gene and directly inhibits the enzyme's activity.
In a study involving multiple human tumor cell lines, Defibrotide treatment led to a marked decrease in heparanase gene expression. lambris.com Specifically, real-time PCR analysis revealed this reduction in multiple myeloma (U266 and RPMI 8226), renal cell adenocarcinoma (769-P), and breast carcinoma (MDA-MB-435) cell lines after 24 hours of treatment. lambris.com Furthermore, Defibrotide was found to inhibit the enzymatic activity of recombinant heparanase in a cell-free assay. lambris.com The suppression of heparanase expression is considered a key element of Defibrotide's protective effect on the endothelium and may contribute to its clinical efficacy in conditions like veno-occlusive disease (VOD). youtube.com This mechanism is also implicated in reducing the risk of acute graft-versus-host disease (aGvHD), as elevated heparanase expression has been identified as a risk factor for this complication. youtube.comnih.gov
Studies on human microvascular endothelial cells (HMEC) have also shown that Defibrotide plays an important role in the downregulation of heparanase gene expression, highlighting its direct effect on the vasculature. nih.gov By inhibiting both the expression and activity of heparanase, Defibrotide helps to maintain the integrity of the endothelial basement membrane, which is critical for vascular function and stability. nih.gov
| Cell Line | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| U266 & RPMI 8226 | Multiple Myeloma | Decreased heparanase gene expression | lambris.com |
| 769-P | Renal Cell Adenocarcinoma | Decreased heparanase gene expression | lambris.com |
| MDA-MB-435 | Breast Carcinoma | Decreased heparanase gene expression | lambris.com |
| HMEC | Human Microvascular Endothelial Cells | Downregulation of heparanase gene expression | nih.gov |
Effects on Cytokine Production and Signaling Cascades (e.g., TNF-α, IL-17, Complement)
Defibrotide modulates the inflammatory environment by influencing the production of various cytokines and affecting their signaling pathways. A key aspect of its anti-inflammatory action is the reduction of pro-inflammatory cytokines. nih.govwikipedia.org Preclinical studies have shown that Defibrotide protects endothelial cells from damage induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov In models of lung injury, intravenous administration of Defibrotide significantly reduced the mRNA expression of TNF-α and Interleukin-6 (IL-6). drugbank.com This effect on pro-inflammatory cytokines is a central component of its endothelial-protective properties. nih.gov
The effect of Defibrotide on Interleukin-17 (IL-17) is more complex. In one study involving pediatric hematopoietic stem cell transplant recipients, Defibrotide treatment was associated with a significant increase in the plasma concentration of IL-17. defitelio.com The authors of that study noted that this upregulation might be linked to a lack of efficacy against the cutaneous variant of graft-versus-host disease, as IL-17 is a known marker in skin inflammation. defitelio.com
The direct interaction of Defibrotide with the complement system has not been extensively detailed in available research. The complement system is a critical component of innate immunity, and its dysregulation can lead to inflammatory tissue damage. lambris.com While Defibrotide's broad anti-inflammatory properties suggest a potential indirect influence on complement-mediated damage, specific mechanisms involving key complement proteins like C3 or C5 have not been fully elucidated.
| Cytokine | Effect | Context/Model | Reference |
|---|---|---|---|
| TNF-α | Reduced mRNA expression; Protects endothelial cells from TNF-α induced damage | LPS-induced lung injury; General endothelial protection | nih.govdrugbank.com |
| IL-6 | Reduced mRNA expression | LPS-induced lung injury | drugbank.com |
| IL-17 | Increased plasma concentration | Pediatric HSCT recipients | defitelio.com |
Angio-protective and Angiogenic Activities
Defibrotide exhibits multifaceted activities related to blood vessel formation and protection, which can appear contradictory depending on the biological context. It has demonstrated both pro-angiogenic and anti-angiogenic potential. nih.gov The primary role in the context of treating endothelial injury, such as in VOD, is angio-protective, promoting the stabilization and repair of the sinusoidal endothelium. nih.gov This protective action involves stabilizing endothelial cells and restoring homeostasis. nih.gov
Promotion of Endothelial Cell Proliferation and Angiogenesis
In models of endothelial damage, Defibrotide has been shown to stimulate angiogenesis and promote the proliferation of endothelial cells. nih.gov Studies have found that Defibrotide can promote human microvascular endothelial cell mitogenesis (cell division) and tubular morphogenesis in three-dimensional collagen gels, which are hallmarks of angiogenesis. This pro-angiogenic stimulus is believed to help ameliorate the clinical symptoms of severe angiotoxic events by aiding in the revascularization of damaged tissue. nih.gov A study found that Defibrotide stimulated angiogenesis in a dose-dependent manner and promoted endothelial cell proliferation, which contributes to the partial revascularization of liver sinusoids. nih.govnih.gov
Conversely, in certain cancer-related preclinical models, Defibrotide has been reported to have anti-angiogenic effects. nih.gov This suggests that the impact of Defibrotide on angiogenesis may be highly dependent on the specific pathophysiological environment.
Interaction with Basic Fibroblast Growth Factor (bFGF) and Vascular Endothelial Growth Factor (VEGF) Pathways
The pro-angiogenic effects of Defibrotide are partly mediated through its interaction with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF). Defibrotide, as a single-stranded oligonucleotide, can bind to bFGF with low nanomolar affinity. This interaction is significant for several reasons:
Protection and Mobilization: Defibrotide can protect bFGF from enzymatic digestion and can mobilize it from storage sites within the extracellular matrix.
Cofactor Activity: It can replace heparin as a necessary cofactor for the binding of bFGF to its high-affinity receptor (FGFR1), which is a critical step for initiating cellular mitogenesis.
Notably, Defibrotide does not appear to bind directly to Vascular Endothelial Growth Factor (VEGF)165. However, the stimulation of endothelial cells by the bFGF pathway can, in turn, induce the production of VEGF, further promoting angiogenesis and endothelial stabilization.
Interaction with Cellular Receptors and Intracellular Pathways
The pleiotropic effects of Defibrotide are initiated by its interaction with the surface of endothelial cells, leading to the modulation of several intracellular signaling pathways. While the complete picture of its mechanism is still being elucidated, specific interactions have been identified. Confocal microscopy has shown that Defibrotide interacts with endothelial cell membranes and is subsequently internalized, primarily through macropinocytosis.
Adenosine (B11128) Receptor Agonism (A2A Receptor)
A key proposed mechanism of action for Defibrotide is its function as an adenosine receptor agonist. nih.gov In vitro binding studies have demonstrated that Defibrotide can concentration-dependently, completely, and competitively displace specific radiolabeled ligands from both adenosine A1 and A2 receptors. These results indicate that Defibrotide binds to these receptors and can trigger pharmacological responses comparable to those of known adenosine agonists.
The activation of the A2A adenosine receptor, in particular, is linked to several of Defibrotide's therapeutic effects. For instance, the anti-metastatic properties of Defibrotide have been attributed to its activation of A2A receptors, which subsequently inhibits the SDF-1/CXCR4 signaling axis. However, it is worth noting that some research has produced conflicting findings. One study investigating the interaction of Defibrotide with endothelial cells found no evidence for the involvement of adenosine receptors in this specific interaction, suggesting that the protective effects on the endothelium may be exerted directly through its attachment to the cell membrane.
Regulation of Intracellular Cyclic AMP and Protein Kinase A
Defibrotide's mechanism of action involves the modulation of several intracellular signaling pathways, although its direct, quantitative impact on cyclic AMP (cAMP) and Protein Kinase A (PKA) is not as extensively detailed in recent literature as its effects on other pathways. Generally, cAMP is a critical second messenger that mediates a wide variety of cellular processes. Its levels are regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). nih.govnih.gov The activation of the cAMP-PKA pathway is a known regulator of numerous cellular functions, including inflammation and cell survival. nih.govresearchgate.net
While direct modulation of cAMP/PKA by defibrotide is an area requiring further research, its known interactions with adenosine receptors suggest a potential link. Defibrotide is thought to act as an adenosine receptor agonist. nih.govnih.gov Activation of certain adenosine receptors, such as A2a and A2b, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, which in turn activates PKA. This cascade can inhibit inflammatory responses and platelet aggregation, effects that are consistent with the observed actions of defibrotide. drugbank.com
Role of PI3K/Akt Signaling
A more clearly defined aspect of defibrotide's mechanism involves its interaction with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and angiogenesis. Research indicates that defibrotide can inhibit the PI3K/Akt pathway, which appears to be a key component of its protective effects on endothelial cells. nih.govduke.edu
In vitro studies have shown that defibrotide inhibits the activation of PI3K/Akt in human umbilical vein and microvascular endothelial cells that have been stimulated by sera from patients with conditions associated with endothelial injury. nih.gov It also blocks the activation of p70S6K, a significant downstream effector in the PI3K/Akt pathway. nih.gov This inhibition is believed to be a potential link between defibrotide's interaction at the endothelial cell membrane and its downstream effects, such as the downregulation of histone deacetylases (HDACs). nih.gov By preventing the upregulation of HDACs, defibrotide helps to normalize the expression of pro-inflammatory genes and markers of endothelial activation, including ICAM-1 and vWF. nih.govmdpi.com
Interestingly, the inhibition of PI3K is also a mechanism that prevents the internalization of defibrotide into endothelial cells, suggesting a complex regulatory loop. nih.gov
Table 1: Effect of Defibrotide on PI3K/Akt Signaling Pathway Components
| Component | Effect of Defibrotide | Cellular Context | Finding |
| PI3K/Akt | Inhibition of Activation | Human Umbilical Vein Endothelial Cells (HUVECs) & Microvascular Endothelial Cells | Defibrotide inhibited PI3K/Akt activation induced by sera from patients with endothelial injury. nih.gov |
| p70S6K | Blocked Activation | Microvascular Endothelial Cells | As a major effector of the PI3K/Akt pathway, its activation was blocked by defibrotide. nih.gov |
| HDAC1/HDAC2 | Prevention of Increased Expression | HUVECs | Defibrotide prevented the upregulation of these histone deacetylases, an effect linked to PI3K/Akt pathway inhibition. nih.gov |
Cellular Uptake and Intracellular Localization
The interaction of defibrotide with endothelial cells begins at the plasma membrane, followed by internalization. nih.govnih.gov Studies using labeled defibrotide have demonstrated that the uptake is concentration-, temperature-, and time-dependent in endothelial cells. nih.gov The primary mechanism for this cellular entry has been identified as macropinocytosis. nih.gov
Evidence for macropinocytosis includes the inhibition of defibrotide uptake by amiloride (B1667095) (an inhibitor of the Na+/H+ exchange protein), wortmannin (B1684655) (a PI3K inhibitor), and cytochalasin D (which disrupts the actin cytoskeleton). nih.gov This entry pathway is significant as it can prevent the degradation of the internalized substance by lysosomes. nih.gov
Once inside the cell, the precise localization of defibrotide has been investigated. Confocal microscopy has shown that after interacting with the cell membrane, defibrotide is internalized but does not appear to reach the cell nucleus, even after 24 hours of exposure. nih.gov However, other cell fractionation studies using radioactively labeled defibrotide have suggested that while the major location is the plasma membrane, a considerable amount is also found in the nuclei. nih.gov This suggests that binding to a membrane protein may be followed by internalization and potential translocation. nih.gov The protective anti-inflammatory and antioxidant effects of defibrotide appear to be exerted through its initial interaction with the cell membrane. nih.gov
Table 2: Cellular Uptake and Localization of Defibrotide
| Process | Mechanism/Location | Key Findings |
| Cellular Entry | Macropinocytosis | Uptake is prevented by inhibitors of macropinocytosis like amiloride and wortmannin. nih.gov |
| Initial Interaction | Plasma Membrane | The primary site of interaction and where key protective effects are initiated. nih.govnih.gov |
| Intracellular Fate | Cytoplasm | Internalized defibrotide is found in the cytoplasm. nih.gov |
| Nucleus | Some studies report a considerable amount of defibrotide localizing to the cell nucleus, suggesting potential nuclear functions. nih.gov | |
| Lysosomes | Colocalization assays indicate that defibrotide does not appear to traffic to lysosomes after internalization. nih.gov |
Pre Clinical Investigations of Defibrotide
In Vitro Experimental Models
In vitro studies have been instrumental in dissecting the molecular and cellular effects of defibrotide. These models allow for controlled investigation of the drug's impact on specific cell types and biological pathways.
Endothelial Cell Lines
A primary focus of in vitro research has been on the effects of defibrotide on various endothelial cell (EC) lines, which are crucial in modeling the lining of blood vessels.
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model in cardiovascular research. Studies have shown that defibrotide can protect HUVECs from apoptosis (programmed cell death) induced by various stimuli, including chemotherapeutic agents and calcineurin inhibitors. nih.govashpublications.org It has been demonstrated that defibrotide counteracts the activation of HUVECs by neutrophil extracellular traps (NETs) and recombinant histone H4, thereby preventing pyroptosis-mediated cell death. jci.org Specifically, defibrotide was found to inhibit the upregulation of gene transcripts for adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are typically induced by NETs. jci.org Furthermore, defibrotide has been shown to stimulate pro-survival signaling pathways such as AKT, ERK, and p38 in HUVECs. nih.gov
Hepatic Sinusoidal Endothelial Cells (HSECs): Given the use of defibrotide in treating hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), studies on HSECs are particularly relevant. Research using a human hepatic endothelial cell line (SK-HEP-1) has shown that defibrotide is internalized and distributed within the cytoplasm, where it exerts a protective effect against fludarabine-induced damage. researchgate.net In human hepatic sinusoidal endothelial cells, defibrotide has been observed to alleviate growth inhibition and apoptosis caused by calcineurin inhibitors. nih.gov It also dose-dependently stimulated angiogenesis in these cells. ashpublications.org
Microvascular Endothelial Cells (MVECs): Studies on human pulmonary microvascular endothelial cells (HPMECs) have demonstrated that defibrotide can downregulate the expression of inflammatory genes and proteins, such as VCAM-1, when the cells are activated by tumor necrosis factor-alpha (TNFα). ncl.ac.uk In primary human neonatal dermal microvascular endothelial cells, defibrotide was found to mitigate cell injury induced by plasmas from patients with COVID-19 and other vasculopathies by blocking caspase 8 activation. nih.gov
Co-culture and Organotypic Systems
To better mimic the complex in vivo environment, researchers have employed co-culture and organotypic systems. While specific studies focusing solely on defibrotide within complex organotypic systems are emerging, the use of co-culture models, for instance involving endothelial cells and immune cells, has provided valuable insights. researchgate.net These systems help in understanding the interplay between different cell types in disease pathogenesis and the modulatory effects of defibrotide. For example, co-culturing endothelial cells with immune cells has been used to study the drug's effect on leukocyte-endothelial interactions. carm.es Organ-on-a-chip models, which recreate the physiological microenvironment, represent a promising future direction for more accurately predicting human responses to drugs like defibrotide. researchgate.net
Assays for Cell Viability, Proliferation, Apoptosis, and Functional Modulation
A variety of assays have been employed to quantify the effects of defibrotide on endothelial cell health and function.
Cell Viability and Proliferation: Colorimetric survival assays have shown that defibrotide generally does not significantly affect the viability of various cell lines, including multiple myeloma and endothelial cells, at therapeutic concentrations. nih.gov However, it has been shown to protect endothelial cells from damage. researchgate.net Assays measuring cell proliferation have indicated that defibrotide can lessen the inhibitory effects of certain chemotherapy agents on T-cell proliferation. fda.gov
Apoptosis: Flow cytometry and DAPI staining are common methods used to assess apoptosis. Studies have consistently demonstrated that defibrotide protects endothelial cells from apoptosis induced by a range of insults, including fludarabine (B1672870) and calcineurin inhibitors. nih.govashpublications.org This protective effect is associated with the upregulation of anti-apoptotic proteins like Bcl-xL. nih.gov Defibrotide has been shown to protect human microvascular endothelial cells (HMECs) from F-Ara-induced apoptosis. ashpublications.org
Functional Modulation: The functional effects of defibrotide are often assessed by measuring changes in gene and protein expression. For instance, defibrotide has been shown to down-regulate the expression of adhesion molecules (E-selectin, P-selectin, VCAM-1, ICAM-1) on endothelial cells, thereby inhibiting leukocyte adhesion and migration. carm.estandfonline.com It also reduces the production of inflammatory cytokines like IL-6 and TNF-α. tandfonline.com Furthermore, defibrotide has been found to suppress the expression and activity of heparanase, an enzyme involved in extracellular matrix degradation and cell invasion. nih.gov
Below is a table summarizing key findings from in vitro assays:
| Assay Type | Cell Line(s) | Stimulus | Key Findings | Reference(s) |
| Cell Viability | Multiple Myeloma, Endothelial Cells | Defibrotide alone | No significant impact on viability at therapeutic concentrations. | nih.gov |
| Apoptosis | HUVEC, HSEC | Calcineurin inhibitors | Defibrotide alleviates apoptosis, upregulates Bcl-xL. | nih.gov |
| Apoptosis | HMEC | Fludarabine (F-Ara) | Defibrotide protects against F-Ara-induced apoptosis. | ashpublications.org |
| Adhesion Molecule Expression | Endothelial Cells | Inflammatory stimuli | Downregulates E-selectin, P-selectin, VCAM-1, ICAM-1. | carm.estandfonline.com |
| Heparanase Activity | RPMI-8226 (MM cells) | Defibrotide alone | Suppresses heparanase expression and activity. | nih.gov |
Studies on Neutrophil Extracellular Trap (NET) Formation
Recent research has highlighted the role of defibrotide in modulating the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute to thrombosis and inflammation. sciencedaily.com
In vitro studies using human neutrophils have shown that defibrotide significantly suppresses NET formation triggered by various stimuli, including phorbol (B1677699) 12-myristate 13-acetate (PMA) and IgG from patients with antiphospholipid syndrome (APS). nih.govresearchgate.netnih.gov This inhibitory effect is observed at clinically relevant concentrations. nih.govnih.gov The mechanism behind this suppression involves the activation of adenosine (B11128) A2A receptors, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of the protein kinase A (PKA) pathway. nih.govresearchgate.netnih.gov Furthermore, defibrotide has been shown to directly bind to and neutralize cationic components of NETs, such as histones, thereby protecting endothelial cells from NET-induced activation and death. jci.orgtandfonline.com
In Vivo Animal Models
Animal models have been crucial for understanding the systemic effects of defibrotide and its therapeutic potential in conditions involving endothelial injury.
Models of Endothelial Injury and Dysfunction
Various animal models have been utilized to simulate endothelial injury and dysfunction seen in human diseases.
LPS-Induced Lung Injury: In murine models of lipopolysaccharide (LPS)-induced acute lung injury, which mimics aspects of acute respiratory distress syndrome (ARDS), administration of defibrotide has been shown to reduce pulmonary inflammation and capillary leakage. nih.gov This protective effect was associated with decreased levels of inflammatory markers like TNFα and IL-6, as well as reduced expression of adhesion molecules P-selectin and E-selectin. nih.gov
Graft-versus-Host Disease (GvHD): In murine models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), defibrotide has demonstrated efficacy in preventing T-cell and neutrophil infiltration into tissues, thereby reducing the incidence and severity of acute GvHD and improving survival. carm.estandfonline.com
Thrombosis Models: In a mouse model of antiphospholipid antibody-accelerated venous thrombosis, defibrotide inhibited both NET formation and the development of thrombosis. nih.govresearchgate.net This effect was diminished in mice lacking the adenosine A2A receptor, further confirming the in vitro findings on its mechanism of action. nih.govresearchgate.net Another study using a mouse model of venous thrombosis found that defibrotide protected against histone-accelerated thrombosis in the inferior vena cava. jci.org
Angiogenesis Models: In vivo Matrigel plug assays in mice have shown that defibrotide stimulates angiogenesis, which is the formation of new blood vessels. nih.gov
The following table summarizes findings from key in vivo models:
| Animal Model | Condition | Key Findings | Reference(s) |
| Murine | LPS-Induced Lung Injury | Reduced pulmonary inflammation, capillary leak, and expression of adhesion molecules. | nih.gov |
| Murine | Acute Graft-versus-Host Disease | Ameliorated tissue damage, reduced GvHD incidence, and improved survival. | carm.estandfonline.com |
| Murine | Antiphospholipid Antibody-Accelerated Venous Thrombosis | Inhibited NET formation and venous thrombosis via adenosine A2A receptor. | nih.govresearchgate.net |
| Murine | Histone-Accelerated Venous Thrombosis | Protected against thrombosis in the inferior vena cava. | jci.org |
| Murine | Matrigel Plug Assay | Stimulated angiogenesis. | nih.gov |
Models for Modulating Anti-tumor Activity
Beyond its established role in endothelial protection, pre-clinical research has begun to uncover the potential anti-tumor activities of defibrotide. These investigations have utilized various in vitro and in vivo models to explore its direct and indirect effects on cancer cells and the tumor microenvironment.
Animal models have provided evidence for the potential antineoplastic effects of defibrotide. While the primary focus of defibrotide research has been on its vascular and endothelial-modulating properties, these pre-clinical findings suggest a broader therapeutic potential that warrants further investigation in clinical settings.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion of defibrotide. These studies are crucial for understanding the drug's behavior in a living system and for informing clinical trial design.
Pre-clinical data indicate that following administration, the highest concentrations of defibrotide are found in the blood, aorta, bone marrow, spleen, and highly perfused organs such as the liver and kidneys. This distribution pattern is consistent with significant uptake of the drug by the vascular endothelium. The primary route of elimination for defibrotide is through the urine. Importantly, studies in animal models have not shown evidence of drug accumulation after multiple doses.
Methodological Considerations in Pre-clinical Study Design
The design of pre-clinical studies for defibrotide requires careful consideration of several methodological factors to ensure the generation of robust and translatable data. The multifaceted nature of defibrotide's mechanism of action, which involves interactions with the endothelium, the coagulation cascade, and inflammatory pathways, necessitates the use of comprehensive and well-characterized animal models.
For instance, in the context of hepatic SOS, pre-clinical models must accurately replicate the key pathological features of the human disease, including sinusoidal endothelial cell injury and subsequent microthrombosis. The choice of inducing agent and the timing of defibrotide administration are critical variables that can significantly influence study outcomes. Furthermore, the use of advanced imaging modalities, as suggested by some pre-clinical studies, can provide non-invasive and quantitative endpoints to assess disease progression and treatment response.
In GVHD models, it is important to select appropriate donor-recipient strain combinations to elicit a relevant immune response. The assessment of GVHD should include not only clinical scoring and survival but also detailed histological analysis of target organs and measurement of inflammatory cytokines to provide a comprehensive understanding of defibrotide's immunomodulatory effects.
For studies investigating the anti-tumor potential of defibrotide, the choice of tumor model is paramount. Both in vitro and in vivo models should be employed to dissect the direct effects on cancer cells from the indirect effects on the tumor microenvironment and vasculature.
Finally, pharmacokinetic and pharmacodynamic assessments should be integrated into pre-clinical study designs to establish a clear relationship between drug exposure and biological effect. This integrated approach is essential for optimizing dosing regimens and predicting clinical efficacy.
Table of Mentioned Compounds
| Compound Name |
| Defibrotide |
| E-selectin |
| Glutathione |
| IgG |
| Vascular cell adhesion molecule-1 |
Pre-clinical investigations have revealed that defibrotide may possess anti-tumor properties, an area of research that extends beyond its established role in treating endothelial-related complications. These studies have primarily focused on its effects within the tumor microenvironment and its potential to enhance the efficacy of conventional cancer therapies.
In vitro studies have shown that defibrotide does not exhibit significant direct cytotoxicity against multiple myeloma (MM) or solid tumor cells. This is a crucial finding, as it suggests that defibrotide would not counteract the intended cytotoxic effects of chemotherapy agents when used in combination. In fact, pre-clinical evidence suggests the opposite. In animal models with xenografted MM and mammary carcinoma cells, the administration of defibrotide was found to enhance the in vivo chemosensitivity of these tumors to cytotoxic drugs like cyclophosphamide.
The proposed mechanism for this chemosensitizing effect is not direct tumor cell killing but rather the favorable modulation of interactions within the tumor microenvironment. Specifically, in co-culture models of MM cells with bone marrow stromal cells (BMSCs), defibrotide was observed to:
Enhance the sensitivity of MM cells to melphalan (B128) and dexamethasone.
Decrease the adhesion between MM cells and BMSCs.
Reduce the activation of NF-κB in both MM and stromal cells, a key pathway in cell survival and cytokine production.
Inhibit the expression and/or function of heparanase, angiogenic cytokines, and adhesion molecules, which are critical mediators of the interaction between MM cells, BMSCs, and the endothelium.
Furthermore, defibrotide has demonstrated anti-angiogenic potential in both in vitro and in vivo models. It has been shown to inhibit the formation of tube-like structures by human microvascular endothelial cells and to prevent tumor-induced angiogenesis in a dorsal skin-fold chamber assay in mice. This anti-angiogenic activity may be linked to the reduction in the phosphorylation of p70S6 kinase, a key component of the mTOR pathway involved in angiogenesis.
Table 3: Pre-clinical Findings on the Anti-tumor Activity of Defibrotide
| Model System | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| In vitro (MM & solid tumor cell lines) | Lacks significant single-agent cytotoxicity. | Does not directly kill tumor cells. | |
| In vivo (MM & mammary carcinoma xenografts) | Enhances chemosensitivity to cytotoxic agents. | Favorable modulation of the tumor microenvironment. | |
| In vitro (MM & BMSC co-cultures) | Decreases cell adhesion and NF-κB activation. | Disrupts protective interactions between tumor and stromal cells. | |
| In vitro & in vivo | Inhibits heparanase activity and angiogenesis. | Reduces expression of heparanase and phosphorylation of p70S6 kinase. | |
| In vitro (MM cell lines) | Does not interfere with the anti-tumor effects of thalidomide, bortezomib, or doxorubicin. | Allows for combination therapy. |
These pre-clinical findings collectively suggest that defibrotide's anti-tumor activity is primarily mediated through its effects on the tumor microenvironment, particularly by disrupting the supportive interactions between tumor cells and stromal cells and by inhibiting angiogenesis. This provides a strong rationale for clinical studies of defibrotide in combination with both conventional and novel therapies for various malignancies, including multiple myeloma.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in animal models have been essential in characterizing the absorption, distribution, metabolism, and excretion of defibrotide. These non-clinical investigations provide foundational knowledge for understanding how the drug behaves in a biological system.
In rabbit models, the pharmacokinetics of defibrotide have been described using a two-compartment model. These studies revealed that the drug's disposition and the rate of its release from tissues into the central compartment are dose-dependent.
Pre-clinical data from various animal studies have shown that defibrotide is primarily excreted in the urine. An important finding from these studies is that there is no significant accumulation of the drug in plasma following multiple doses, even at levels exceeding the therapeutic dose.
Repeat-dose toxicity studies have been conducted in rats and dogs. In both species, the main observation was the accumulation of vacuolated macrophages in the liver of dogs, and in the liver, kidneys, and lymph nodes of rats, identifying macrophages as a primary target organ. However, these findings in non-clinical safety studies did not indicate any special hazards for humans based on conventional safety pharmacology, repeated dose toxicity, and genotoxicity assessments. Embryo-fetal developmental toxicology studies in pregnant rats and rabbits at doses close to the recommended human therapeutic dose indicated a high rate of hemorrhagic abortion.
Methodological Considerations in Pre-clinical Study Design
The design of pre-clinical studies for defibrotide requires careful methodological considerations to generate robust and clinically translatable data. Given that defibrotide is a complex mixture of polydeoxyribonucleotides with multiple potential mechanisms of action, designing informative pre-clinical experiments presents unique challenges.
A significant consideration is the difficulty of adequately modeling complex human diseases in vitro or in animal models. For instance, while in vitro studies of virus-exposed endothelial cells treated with defibrotide may seem informative, they are unlikely to fully replicate the complexity of the human disease state. Similarly, creating animal models that can recapitulate the intricate interactions of human diseases with other pathological processes is challenging, and the validation of such models is a critical step.
For investigating defibrotide's effects on endothelial dysfunction, as seen in conditions like VOD/SOS or GvHD, it is crucial that the pre-clinical models accurately mimic the endothelial injury and subsequent inflammatory and thrombotic cascades observed in patients. The choice of the injurious stimulus (e.g., conditioning regimens, lipopolysaccharide) and the timing and route of defibrotide administration are critical parameters that must be carefully controlled and justified.
In the context of exploring anti-tumor activity, pre-clinical study designs should aim to differentiate between direct cytotoxic effects on tumor cells and indirect effects on the tumor microenvironment. This often requires a combination of in vitro monoculture and co-culture systems, as well as in vivo xenograft models that allow for the assessment of tumor growth, angiogenesis, and interactions with stromal and endothelial cells.
Furthermore, correlative studies using biological samples from patients treated with defibrotide are a valuable approach to identify prognostic markers and to dissect the drug's effects on different cell populations, for example, through bulk and single-cell RNA sequencing. The integration of pharmacokinetic and pharmacodynamic endpoints in pre-clinical studies is also essential to establish dose-response relationships and to inform the design of subsequent clinical trials.
Advanced Analytical and Bio Methodological Approaches in Defibrotide Research
Characterization Techniques for Complex Oligonucleotide Mixtures
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of defibrotide. It is utilized to measure plasma concentrations of the drug and to assess its degradation. tandfonline.comnih.gov For instance, a reversed-phase HPLC (RP-HPLC) method using a C8 column and UV detection at 260 nm has been employed to quantify defibrotide in plasma samples. nih.gov However, due to the complexity of the mixture, HPLC analysis often results in a smear rather than distinct peaks, reflecting the polydisperse nature of the oligonucleotides. hpfb-dgpsa.ca Size exclusion chromatography (SEC-HPLC) has also been used to monitor the in vitro degradation of defibrotide, confirming that the intact mixture is responsible for its biological activity. tandfonline.comfda.gov
Mass Spectrometry (e.g., MALDI-TOF for Sequence Analysis)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), has been instrumental in characterizing the nucleotidic fractions of defibrotide. ashpublications.org While a complete sequencing of all components is not feasible, MALDI-TOF analysis, in conjunction with HPLC, has been used to identify fragments and confirm the presence of various mono-, di-, and tri-phosphates of thymine, cytosine, guanine, and adenine. ashpublications.orgashpublications.org This technique helps in understanding the structural basis of defibrotide's activity by providing insights into the composition of the oligonucleotide mixture. ashpublications.org Despite these advances, the analysis remains challenging, yielding a multitude of peaks that are difficult to distinguish individually. hpfb-dgpsa.ca
Functional Assays for Biological Activity Determination
Given the complexity of its composition, functional assays are critical for determining the biological activity and potency of defibrotide batches.
Euglobulin-Based Methodologies
Euglobulin-based methods are employed to determine the profibrinolytic activity of defibrotide. wipo.intjustia.comfda.gov These assays are based on the principle that defibrotide interacts with the euglobulin fraction of plasma, which contains key components of the fibrinolytic system like plasminogen and tissue plasminogen activator (tPA). google.com The method involves bringing defibrotide into contact with mammalian euglobulin and a plasmin-specific substrate. The resulting product formation is measured over time to quantify the biological activity of defibrotide. wipo.intjustia.com This functional assay is crucial for standardizing pharmaceutical compositions of defibrotide and is recommended by regulatory agencies for comparative studies. fda.govgoogleapis.com
Omics-Based Approaches for Mechanistic Elucidation
"Omics" technologies, particularly transcriptomics, have provided powerful tools to unravel the complex mechanisms of action of defibrotide at a molecular level.
Transcriptomics (e.g., RNA-seq, RT2 Profiler PCR Array)
Transcriptomic analyses, including RNA sequencing (RNA-seq) and RT2 Profiler PCR Arrays, have been pivotal in identifying the genes and cellular pathways modulated by defibrotide. frontiersin.orgnih.gov
RNA-seq studies have revealed that defibrotide can significantly alter the gene expression profile of endothelial cells. For example, in human umbilical vein endothelial cells (HUVECs) stimulated with neutrophil extracellular traps (NETs), defibrotide was found to downregulate numerous genes associated with inflammatory pathways, such as TNF signaling and NF-ĸB signaling. jci.orgmedrxiv.org Another RNA-seq study on microvascular endothelial cells exposed to plasma from COVID-19 patients identified six major cellular pathways altered by defibrotide, including TNF-α signaling, IL-17 signaling, and extracellular matrix interactions. nih.govnih.gov
The RT2 Profiler PCR Array, which targets a panel of 84 genes related to human endothelial cell biology, has also been used to investigate the effects of defibrotide. frontiersin.org In one study, this array was used to assess the gene expression profile of endothelial cells pre-treated with defibrotide before exposure to lipopolysaccharide (LPS). The results showed that defibrotide pre-exposure led to a significant downregulation of various pathways activated by LPS, particularly those related to leukocyte migration and activation, and inflammatory response. frontiersin.orgnih.gov
These transcriptomic approaches have provided valuable insights into the molecular mechanisms underlying the protective effects of defibrotide on the endothelium.
Table of Research Findings from Transcriptomic Studies:
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Effect of defibrotide on NET-stimulated HUVECs | RNA-seq | Identified 229 differentially expressed genes (192 downregulated) in the defibrotide-treated group compared to NETs alone. Downregulated pathways included TNF signaling and NF-ĸB signaling. | jci.orgmedrxiv.org |
| Effect of defibrotide on MVECs exposed to COVID-19 plasma | RNA-seq | Identified six major cellular pathways altered by defibrotide, including TNF-α signaling, IL-17 signaling, and ECM-receptor interactions. Highlighted key transcripts like claudin 14, SOCS3, and RAMP3. | nih.govnih.gov |
| Effect of defibrotide pre-exposure on LPS-activated endothelial cells | RT2 Profiler PCR Array | Showed significant downregulation of pathways related to leukocyte migration, activation, vasculogenesis, and inflammatory response. Identified key modulated genes including MMP2, MMP9, and THBD. | frontiersin.orgnih.gov |
Proteomics and Metabolomics
The application of proteomics and metabolomics has been instrumental in moving beyond single-molecule interactions to understand the broader physiological impact of defibrotide, particularly on the vascular endothelium. These high-throughput "omics" strategies allow for a comprehensive analysis of the protein and metabolite landscapes within cells and biological fluids, offering insights into the systemic effects of drug administration.
Translational proteomic studies have been employed to investigate the changes occurring in endothelial cells when exposed to uremic serum, a condition known to promote endothelial dysfunction and atherosclerosis. researchgate.net In this context, research has shown that uremic conditions enhance oxidative stress and induce a pro-thrombotic and pro-inflammatory state in endothelial cells. researchgate.net Defibrotide was identified as a compound capable of protecting the endothelium, partly by inhibiting the up-regulation of histone deacetylases (HDACs), specifically HDAC1 and HDAC2, which are influenced by the PI3K/AKT signaling pathway. researchgate.net This suggests that defibrotide's protective mechanism involves the modulation of epigenetic regulators that control inflammatory gene expression. researchgate.net
In another application, proteomic and metabolomic analyses of sera from patients with severe COVID-19 revealed an upregulation of proteins associated with the membrane attack complex, such as C5, C6, and C8. tandfonline.com This finding points to the activation of the complement cascade as a contributor to the endothelial injury and coagulopathy seen in the disease. tandfonline.com While not a direct study of defibrotide's action, this research highlights the complex molecular environment in which defibrotide may exert its endothelial-protective effects, suggesting that its mechanism could involve counteracting such complement-driven damage. tandfonline.com Furthermore, combining metabolomic and proteomic approaches has shed light on alterations in extracellular matrix (ECM) turnover and fibrosis, which are critical processes in the progression of vascular-related diseases. nih.gov
These multi-omics approaches provide a powerful lens to view the complex interplay of molecules affected by defibrotide, moving the understanding of its mechanism from a linear pathway to a complex, interconnected network of cellular responses. researchgate.netnih.gov
Computational and Systems Biology Analyses
The multifaceted and not fully elucidated mechanism of action of defibrotide necessitates advanced analytical methods that can integrate diverse biological data into coherent models. nih.govaccp1.org Computational and systems biology offer such a framework, combining experimental data with computational models to unravel the complex, dynamic nature of biological systems. wellcomeconnectingscience.orgfrontiersin.org These approaches are particularly suited for a drug like defibrotide, which is a complex mixture of oligonucleotides with pleiotropic effects, including antithrombotic, profibrinolytic, and anti-inflammatory activities. tandfonline.comashpublications.org
Systems biology moves beyond a reductionist view by analyzing the interactions between components of a biological system and how these interactions give rise to the system's function and behavior. frontiersin.org For defibrotide, this means analyzing how it perturbs not just a single target, but entire networks and pathways. By integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics), researchers can construct computational models that simulate the drug's effect on cellular processes, predict its impact on disease states, and identify key molecular drivers of its therapeutic action. ufz.de This holistic perspective is crucial for understanding how defibrotide restores endothelial homeostasis and mitigates damage in complex syndromes like veno-occlusive disease (VOD). ashpublications.org
To decipher the complex signaling events modulated by defibrotide, researchers utilize various pathway analysis tools. These platforms leverage curated databases of biological pathways and interactions to identify which cellular processes are significantly affected in an experiment. wikipedia.org
Ingenuity Pathway Analysis (IPA) , a web-based bioinformatics tool, has been used to explore the gene expression changes in endothelial cells treated with defibrotide, both at rest and when activated by lipopolysaccharide (LPS). researchgate.netfrontiersin.org In one study, IPA was used to analyze datasets of differentially regulated genes to infer which molecular pathways were predominantly modulated. frontiersin.org The analysis revealed that pre-exposure to defibrotide could prevent LPS-induced endothelial activation. researchgate.net Causal network analysis within IPA helped to visualize the relationships between molecules, showing distinct network patterns under different conditions (LPS alone vs. defibrotide and LPS). researchgate.netfrontiersin.org In another study focusing on COVID-19-associated vasculopathy, RNA sequencing (RNAseq) data from microvascular endothelial cells (MVEC) exposed to patient plasma was analyzed using IPA. nih.gov This identified several major cellular pathways associated with defibrotide's protective effects. nih.gov
STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a database and web resource that provides a global perspective on protein-protein interactions. In defibrotide research, STRING has been used to reveal the communications across the various pathways identified by primary analyses like RNAseq. nih.gov For instance, after identifying that defibrotide altered pathways related to TNF-α signaling, inflammation, and ECM interactions in MVEC exposed to COVID-19 plasma, STRING analysis was used to map the functional connections between the proteins in these pathways, highlighting a coordinated cellular response. nih.gov
WikiPathways , a community-curated pathway database, has also been employed in analyzing defibrotide's effects. nih.govwikipathways.orgcytoscape.org In the study of COVID-19 plasma-induced endothelial injury, pathway analyses using the WikiPathways, KEGG, and Gene Ontology (GO) databases were performed. nih.gov These analyses generated heatmaps of transcripts that were prominently involved in defibrotide's modulation of the cellular response, providing a visual representation of the drug's impact across multiple functional categories. nih.gov
The findings from these powerful analytical tools are crucial for building a comprehensive model of defibrotide's mechanism of action.
Table 1: Key Cellular Pathways Modulated by Defibrotide as Identified by Pathway Analysis Tools
| Pathway/Biological Process | Key Findings/Modulation by Defibrotide | Analysis Tool(s) Used | Reference |
|---|---|---|---|
| TNF-α Signaling | Altered in response to defibrotide in MVEC exposed to COVID-19 plasma. | RNAseq, IPA | nih.gov |
| IL-17 Signaling | Identified as a major cellular pathway affected by defibrotide in the context of COVID-19-related endotheliopathy. | RNAseq, IPA | nih.gov |
| Extracellular Matrix (ECM)-Receptor Interaction | Defibrotide was found to modulate interactions between the ECM and endothelial cell receptors. | RNAseq, IPA | nih.gov |
| Fibrosis | The pathway related to fibrosis was significantly altered by defibrotide treatment. | RNAseq, IPA | nih.gov |
| Endothelial Cell Viability | IPA predicted an enhancement of cell viability and inhibition of apoptosis and necrosis upon defibrotide exposure. | IPA | researchgate.net |
| PI3K/AKT Signaling | Defibrotide prevents inflammatory signaling by down-regulating HDAC1 and HDAC2 through this pathway. | Proteomics, Immunoblotting | researchgate.net |
The true power of systems biology lies in its ability to integrate multiple layers of biological information into predictive network models. ufz.de For a drug like defibrotide, this involves combining data from transcriptomics, proteomics, and metabolomics to construct a more complete picture of its cellular impact. nih.gov Network modeling allows researchers to visualize and analyze the complex web of interactions that are perturbed by the drug, moving beyond the linear pathways identified by tools like IPA or KEGG. researchgate.net
For example, causal network analysis performed using IPA on gene expression data from endothelial cells treated with defibrotide and/or an inflammatory stimulus (LPS) creates models that show predicted upstream regulators and downstream effects. researchgate.netfrontiersin.org These networks are built by integrating the experimental data with a vast knowledge base of known molecular interactions, allowing for the generation of new hypotheses about the drug's mechanism. researchgate.net The analysis can reveal that defibrotide doesn't just change the expression of individual genes, but it shifts the entire topology of the cellular response network, pushing it from a pro-inflammatory to a more quiescent state. researchgate.net
Data integration is also critical. Studies on defibrotide's effect on endothelial cells in the context of COVID-19 leveraged RNAseq data in conjunction with pathway databases like WikiPathways and interaction networks from STRING. nih.gov This multi-pronged approach ensures that the findings are robust and provides a more nuanced understanding. For instance, identifying a set of differentially expressed genes with RNAseq is the first step; mapping these genes onto pathways from WikiPathways provides functional context, and visualizing their interactions in STRING reveals the higher-order communication structure between these pathways. nih.gov This integrated analysis has been key to identifying how defibrotide modulates interconnected processes like inflammation, angiogenesis, and cell junction maintenance. nih.gov
Furthermore, network meta-analyses have been used to compare different prophylactic strategies for VOD, including defibrotide. mdpi.com While this is a clinical-level data integration, the same principles apply at the molecular level, where integrating diverse 'omics' datasets can help rank the importance of different pathways and predict the most critical nodes in the network for therapeutic intervention.
Future Directions and Emerging Research Frontiers for Defibrotide
Elucidating Novel Therapeutic Modalities and Targets
Emerging research into defibrotide is focused on uncovering new therapeutic applications and understanding its molecular interactions. frontiersin.orgnih.govresearchgate.net Preclinical evidence suggests that defibrotide's protective effects on endothelial cells could be beneficial in a variety of conditions marked by endothelial activation, dysfunction, or damage. nih.govresearchgate.net This includes exploring its potential in treating severe infections and various allograft immune reactions. frontiersin.org
Key to these future applications is the deeper understanding of defibrotide's mechanism of action. Research indicates that defibrotide's endothelial protective effects may be linked to the downregulation of p38 mitogen-activated protein kinase (MAPK) and histone deacetylases (HDACs). nih.govresearchgate.net Furthermore, the phosphatidylinositol 3-kinase/Akt (PI3K/AKT) pathway is being investigated as a potential link between defibrotide's interaction with the endothelial cell membrane and its downstream effects. nih.govresearchgate.net
In vitro studies have shown that defibrotide can modulate several key genes involved in endothelial activation, including matrix-metalloproteinases 2 and 9, thrombin receptor, sphingosine-kinase 1, the alpha subunit of collagen XVIII, and the endothelial-protein C receptor. frontiersin.org These findings support the potential for defibrotide in a broad range of diseases characterized by an excessive inflammatory response of endothelial cells. frontiersin.org
Exploration of Synergistic Interventions and Combination Strategies in Pre-clinical Settings
Pre-clinical research is actively exploring the potential of using defibrotide in combination with other therapeutic agents to enhance its efficacy. Studies have shown that defibrotide can sensitize multiple myeloma and mammary carcinoma xenografts to chemotherapy in animal models. aacrjournals.org This chemosensitizing effect is thought to be mediated by defibrotide's ability to favorably modulate the tumor microenvironment, specifically the interactions between tumor cells, bone marrow stromal cells, and the endothelium. aacrjournals.org
In the context of graft-versus-host disease (GvHD), there is evidence to suggest a synergistic effect between defibrotide and other immunosuppressive agents. nih.gov For instance, preliminary studies combining defibrotide with anti-thymocyte globulin (ATG), post-transplant cyclophosphamide, and cyclosporine have shown promise in preventing acute GvHD. nih.gov The proposed mechanism involves defibrotide's protective effect on the endothelium from conditioning-related damage, which may be more pronounced when combined with the polyclonal nature of ATG. nih.gov
Other potential combination therapies that warrant further investigation include the use of defibrotide with agents like antithrombin III, novel plasminogen activator inhibitors, and N-acetylcysteine. nih.gov For example, one study reported that the combination of defibrotide and antithrombin III (ATIII) in pediatric patients with veno-occlusive disease (VOD) resulted in complete remission in all 14 patients treated, with a 93% survival rate at day +100. uzh.ch Another potential combination is with thrombomodulin. frontiersin.org
Table 1: Investigated Synergistic Interventions with Defibrotide in Pre-clinical and Clinical Settings
| Combination Agent | Therapeutic Area | Observed/Hypothesized Effect | Study Type |
|---|---|---|---|
| Chemotherapeutics (e.g., melphalan (B128), cyclophosphamide, dexamethasone) | Multiple Myeloma, Mammary Carcinoma | Enhanced in vivo chemosensitivity. aacrjournals.orgcancernetwork.com | Animal Models |
| Anti-thymocyte globulin (ATG), Cyclophosphamide, Cyclosporine | Graft-versus-Host Disease (GvHD) | Potential synergistic effect in preventing aGvHD. nih.gov | Preliminary Human Studies |
| Antithrombin III (ATIII) | Veno-occlusive Disease (VOD) | Improved remission and survival rates. uzh.ch | Human Study |
| N-acetylcysteine, Novel Plasminogen Activator Inhibitors | Veno-occlusive Disease (VOD) | Potential for superior outcomes. nih.gov | Proposed for Investigation |
Development of Advanced Research Tools and Methodologies
The advancement of research on defibrotide relies on the development and application of sophisticated research tools and methodologies. In vitro models using human cells are crucial for dissecting the molecular mechanisms of defibrotide. For example, studies using human hepatic sinusoidal endothelial cells have been instrumental in demonstrating defibrotide's ability to stimulate angiogenesis and reduce apoptosis induced by calcineurin inhibitors. ashpublications.org Similarly, in vitro co-culture systems of multiple myeloma cells with bone marrow stromal cells have revealed that defibrotide can decrease tumor cell adhesion and suppress the secretion of angiogenic cytokines like IL-6 and VEGF. aacrjournals.org
Animal models, such as mouse models of allo-HCT, have been vital in demonstrating the in vivo efficacy of defibrotide in preventing GvHD-associated tissue damage by inhibiting T cell and neutrophil infiltration. nih.govlife-science-alliance.org Furthermore, xenograft models in mice have been used to show defibrotide's ability to enhance the chemosensitivity of tumors. aacrjournals.org
Methodologies like Ingenuity Pathway Analysis (IPA) have been employed to analyze gene expression data from LPS-activated endothelial cells treated with defibrotide. frontiersin.org This has helped to identify key modulated pathways, including leukocyte migration, vasculogenesis, and inflammatory response, and pinpointed crucial genes like matrix-metalloproteinases 2 and 9. frontiersin.org
Investigation of Inter-species and Inter-individual Variations in Response
Understanding the variations in response to defibrotide across different species and among individuals is a critical area of ongoing research. While preclinical studies in animal models, such as mice, have provided valuable insights into the mechanisms of action and potential efficacy of defibrotide, translating these findings to human patients requires careful consideration of inter-species differences. life-science-alliance.org For example, the pharmacokinetics and metabolism of defibrotide may differ between species, potentially influencing its therapeutic window and side effect profile.
In clinical practice, inter-individual variability in response to defibrotide has been observed. nih.gov Subgroup analyses of clinical trials have begun to identify patient populations that are more likely to respond to defibrotide treatment. nih.gov This suggests that a more personalized approach to therapy, based on patient- and transplant-specific profiles, could lead to improved outcomes. nih.gov Factors that may contribute to this variability include the underlying disease, the type of transplant received (autologous vs. allogeneic), and the specific conditioning regimen used. nih.gov
Pharmacogenomic and Proteomic Predictors in Pre-clinical and Translational Research
The fields of pharmacogenomics and proteomics hold significant promise for personalizing defibrotide therapy and predicting patient outcomes. Research is underway to identify genetic variants and protein biomarkers that can predict an individual's response to defibrotide. mdpi.comnih.gov
In the context of transplant-related complications, several genetic polymorphisms have been associated with the risk of developing conditions like sinusoidal obstruction syndrome (SOS). mdpi.com While specific pharmacogenomic markers for defibrotide response are still being investigated, the genetic background of both the donor and the recipient is known to influence transplant outcomes. mdpi.com For instance, variations in genes involved in drug metabolism, such as CYP2B6, have been linked to the incidence of SOS. mdpi.com
Broader Application in Endothelial Dysfunction-Driven Pathologies
The endothelial-protective properties of defibrotide position it as a promising candidate for a range of pathologies driven by endothelial dysfunction, extending beyond its current approved indications. nih.govresearchgate.nettandfonline.com Emerging preclinical and clinical data support its potential use in treating or preventing conditions characterized by endothelial cell activation and damage. nih.govresearchgate.net
Transplant-Associated Microangiopathies and Immune Cell Therapies (e.g., CAR-T associated neurotoxicity)
There is growing interest in the application of defibrotide for managing complications arising from hematopoietic stem cell transplantation (HSCT) and other cellular therapies, such as transplant-associated thrombotic microangiopathy (TA-TMA) and chimeric antigen receptor (CAR) T-cell-associated neurotoxicity. nih.govresearchgate.nettandfonline.com
TA-TMA is a serious complication of HSCT characterized by endothelial injury. ehaweb.orgmdpi.com Defibrotide, with its antithrombotic and anti-inflammatory properties, is being investigated for both the prevention and treatment of TA-TMA. ehaweb.orgcancer.gov
CAR-T cell therapy, a significant advancement in cancer immunotherapy, can be associated with life-threatening neurotoxicity linked to endothelial activation and disruption of the blood-brain barrier. nih.govresearchgate.netnih.govashpublications.org It is hypothesized that defibrotide may stabilize the endothelium during CAR-T therapy, thereby reducing the incidence and severity of neurotoxicity. nih.govresearchgate.netnih.gov A phase 2 clinical trial evaluated defibrotide for the prevention of CAR-T-associated neurotoxicity in patients with large B-cell lymphoma receiving axicabtagene ciloleucel. nih.govresearchgate.netnih.govashpublications.org The study showed a modest reduction in the rate of neurotoxicity compared to historical data, although the trial was terminated early. nih.govresearchgate.netnih.gov
Table 2: Clinical Investigation of Defibrotide in CAR-T-Associated Neurotoxicity
| Study | Patient Population | Intervention | Key Findings |
|---|
Viral and Post-Infectious Syndromes (e.g., COVID-19, Influenza, Viral Hemorrhagic Fevers)
The pleiotropic effects of defibrotide, including its anti-thrombotic, pro-fibrinolytic, anti-inflammatory, and endothelial-protective properties, have positioned it as a compelling candidate for treating viral and post-infectious syndromes characterized by endothelial dysfunction. tandfonline.comtandfonline.comnih.gov The core of many severe viral illnesses involves damage to the vascular endothelium, leading to complications such as microthrombosis, organ failure, and hyperinflammation, which are pathological processes that defibrotide may be able to modulate. hra.nhs.ukresearchgate.net
Coronavirus Disease 2019 (COVID-19): The pathophysiology of severe COVID-19, caused by the SARS-CoV-2 virus, is closely linked to significant endothelial injury and dysfunction. tandfonline.comhaematologica.org This can lead to acute respiratory distress syndrome (ARDS), microthrombosis, and a "cytokine storm," all contributing to the high morbidity and mortality in severely affected patients. hra.nhs.ukresearchgate.net Defibrotide's potential therapeutic benefit in this setting stems from its ability to protect endothelial cells, restore the thrombo-fibrinolytic balance, and modulate inflammatory responses. hra.nhs.ukresearchgate.net It may interfere with SARS-CoV-2's interaction with heparan sulfate (B86663), potentially reducing viral adherence, and can also regulate complement hyperactivation associated with severe COVID-19. tandfonline.com Furthermore, in vitro studies have shown that defibrotide can counteract endothelial cell activation and death driven by Neutrophil Extracellular Traps (NETs), which are implicated in COVID-19-related thrombosis. researchgate.net
Several clinical studies have been initiated to investigate defibrotide's efficacy in patients with severe COVID-19. tandfonline.com The DEFI-VID19 trial, a phase II, single-arm study, evaluated defibrotide in patients with COVID-19 pneumonia requiring non-invasive ventilation. haematologica.orgnih.gov The findings suggested that defibrotide could be a valuable addition to COVID-19 treatment options. nih.govunisr.it
| DEFI-VID19 Trial: Key Efficacy Endpoints | Defibrotide Group | Control Group (Real-World Cohort) |
| Respiratory Failure-Free Survival (RFFS) at Day 14 | 75% | - |
| Overall Survival (OS) at Day 28 | 90% | 60% |
| Overall Survival (OS) at Day 60 | 83% | 59% |
| Adjusted Hazard Ratio for RFFS | 0.71 | - |
| Adjusted Hazard Ratio for OS | 0.78 | - |
| Mean Number of Post-Recovery Days | 12 | - |
Data sourced from studies on the DEFI-VID19 trial. haematologica.orgnih.govunisr.it
Influenza and Viral Hemorrhagic Fevers (VHFs): The rationale for using defibrotide extends to other severe viral infections where endothelial disruption is a central pathogenic feature. tandfonline.comcsic.es Severe influenza A infections can also lead to endothelial dysfunction, contributing to complications. tandfonline.comnih.gov
Viral Hemorrhagic Fevers, caused by viruses such as Ebola, hantavirus, and dengue virus, are characterized by increased capillary permeability and disordered coagulation, making defibrotide a potential therapeutic agent. tandfonline.comnih.govtaylorandfrancis.com The Ebola virus, for instance, is known to be highly lethal, with endothelial damage being a key aspect of its pathology. tandfonline.comtaylorandfrancis.com By stabilizing the endothelium and countering the associated coagulopathy, defibrotide could potentially mitigate the severity of these diseases. tandfonline.comtandfonline.com Research in these areas is still emerging, but the strong mechanistic overlap suggests a promising frontier for future investigation. nih.govcsic.es
Q & A
Q. What experimental models are most appropriate for studying Defibrotide's mechanism of action in endothelial dysfunction?
Methodological Answer:
- In vitro models : Use human umbilical vein endothelial cells (HUVECs) or induced pluripotent stem cell-derived endothelial cells under hypoxic conditions. Key markers include von Willebrand Factor (vWF), thrombomodulin, and tissue plasminogen activator (tPA). Ensure standardized hypoxia duration (e.g., 24 hours at 1% O₂) and validate assays via ELISA or flow cytometry .
- In vivo models : Murine models of hepatic veno-occlusive disease (VOD) or ischemia-reperfusion injury. Measure endpoints like sinusoidal obstruction syndrome (SOS) severity, fibrin deposition (histopathology), and plasma D-dimer levels. Control for genetic strain variability and comorbid conditions .
Q. Table 1: Experimental Models for Defibrotide Mechanistic Studies
| Model Type | Key Endpoints | Standardization Requirements |
|---|---|---|
| HUVECs | vWF, tPA, apoptosis markers | Hypoxia chamber calibration |
| Murine VOD | SOS grading, liver enzymes | Consistent dosing regimen (e.g., 60 mg/kg/day) |
Q. How can researchers optimize dose-response studies for Defibrotide in preclinical settings?
Methodological Answer:
- Use a split-dose design to mimic clinical administration (e.g., 25 mg/kg twice daily in rodents).
- Employ pharmacokinetic (PK) profiling to assess bioavailability and half-life. For efficacy, correlate plasma concentrations with endothelial biomarker changes (e.g., plasminogen activator inhibitor-1 reduction).
- Statistical analysis: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
Advanced Research Questions
Q. What strategies reconcile conflicting clinical data on Defibrotide's efficacy in pediatric vs. adult VOD patients?
Methodological Answer:
- Conduct a meta-analysis stratified by age, conditioning regimen (e.g., busulfan vs. cyclophosphamide), and organ involvement. Use the GRADE framework to evaluate evidence quality.
- Perform subgroup analysis to identify confounding variables (e.g., renal impairment, concomitant anticoagulants).
- Data integration : Combine individual patient data (IPD) from registries like the European Society for Blood and Marrow Transplantation (EBMT) to adjust for trial heterogeneity .
Q. Table 2: Common Confounders in Defibrotide Clinical Trials
| Variable | Impact on Efficacy | Adjustment Method |
|---|---|---|
| Renal dysfunction | Altered drug clearance | PopPK modeling with covariates |
| Concomitant heparin | Synergistic antithrombotic | Interaction term in regression |
Q. How can researchers design robust trials to evaluate Defibrotide in combination therapies for thrombotic microangiopathy (TMA)?
Methodological Answer:
- Use a factorial design to test Defibrotide with complement inhibitors (e.g., eculizumab). Primary endpoints: TMA response rate (platelet recovery, lactate dehydrogenase normalization).
- Safety monitoring : Track bleeding events (ISTH criteria) and complement activity (CH50 assay).
- Statistical power : Calculate sample size using historical placebo-group event rates (e.g., 20% response in TMA) with a minimum detectable effect of 35% (α=0.05, β=0.2) .
Q. What analytical methods address variability in Defibrotide's pharmacokinetics across ethnic populations?
Methodological Answer:
- Implement population PK (PopPK) modeling with covariates like body weight, CYP enzyme polymorphisms, and albumin levels.
- Validate models using bootstrap resampling and visual predictive checks (VPCs).
- Dose adjustment : Simulate exposure-response curves to recommend ethnicity-specific dosing (e.g., higher doses in populations with rapid clearance) .
Q. How should researchers approach biomarker validation for Defibrotide's endothelial protective effects?
Methodological Answer:
- Multi-omics integration : Combine transcriptomic (RNA-seq of endothelial cells) and proteomic (mass spectrometry of plasma) data to identify candidate biomarkers (e.g., angiopoietin-2).
- Validation cohort : Use independent patient samples from phase III trials. Apply receiver operating characteristic (ROC) analysis to assess sensitivity/specificity .
Key Considerations for Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
